tert-Butyl 6-aminopicolinate
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Overview
Description
tert-Butyl 6-aminopicolinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group, and an amino group is attached to the 6-position of the pyridine ring
Mechanism of Action
Target of Action
Tert-butyl groups are commonly used as protecting groups for amines in organic chemistry . They are known to exhibit unique reactivity patterns due to their crowded structure .
Mode of Action
The mode of action of “tert-Butyl 6-aminopicolinate” is likely related to its role as a protecting group for amines. The tert-butyl group provides excellent stability against various nucleophiles and reducing agents . It allows for transformations of other functional groups without affecting the amine group .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations, and it has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known for its excellent stability, which could potentially influence the bioavailability of the compound .
Result of Action
The use of tert-butyl groups as protecting groups for amines can facilitate the successful synthesis of complex organic compounds .
Action Environment
The stability of the tert-butyl group suggests that it may be resistant to various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-aminopicolinate typically involves the esterification of 6-aminopicolinic acid with tert-butyl alcohol. A common method includes the use of a mixture of tert-butyl acetate and boron trifluoride etherate as catalysts. The reaction is carried out in a solvent such as 1,4-dioxane under controlled conditions to achieve a high yield of the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-aminopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: tert-Butyl 6-aminopicolinate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .
Comparison with Similar Compounds
tert-Butyl 4-aminopicolinate: Similar structure but with the amino group at the 4-position.
tert-Butyl 5-aminopicolinate: Similar structure but with the amino group at the 5-position.
Uniqueness: tert-Butyl 6-aminopicolinate is unique due to the position of the amino group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
tert-butyl 6-aminopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJAKGLKLCRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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